molecular formula C19H14BrNO6 B11191509 methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11191509
M. Wt: 432.2 g/mol
InChI Key: FRAGMIHCYWVMMB-CCEZHUSRSA-N
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Description

Methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a bromobenzoyl group, dihydroxy groups, and a pyrrole ring

Preparation Methods

The synthesis of methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dihydroxy groups may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar compounds to methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H14BrNO6

Molecular Weight

432.2 g/mol

IUPAC Name

methyl (3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-2-hydroxy-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C19H14BrNO6/c1-27-18(25)19(26)14(15(22)11-7-9-12(20)10-8-11)16(23)17(24)21(19)13-5-3-2-4-6-13/h2-10,22,26H,1H3/b15-14+

InChI Key

FRAGMIHCYWVMMB-CCEZHUSRSA-N

Isomeric SMILES

COC(=O)C1(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C(=O)N1C3=CC=CC=C3)O

Canonical SMILES

COC(=O)C1(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C(=O)N1C3=CC=CC=C3)O

Origin of Product

United States

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